

# Application Note: Quantification of Henatinib in Human Plasma for Pharmacokinetic Studies

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## Compound Focus: Henatinib

CAS No.: 1239269-51-2

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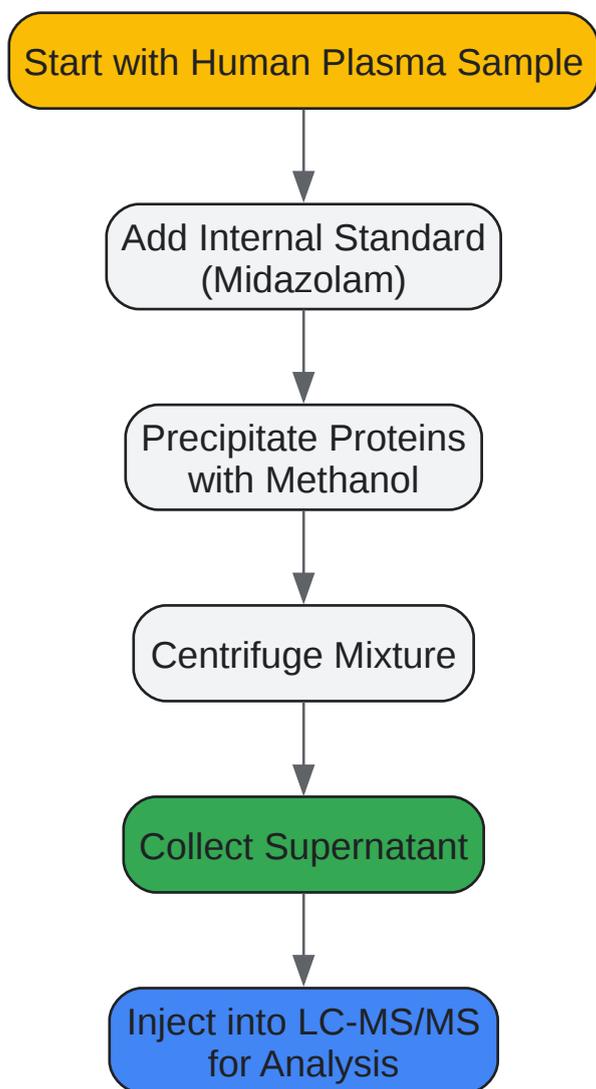
**Introduction:** **Henatinib** is a novel oral small-molecule multikinase inhibitor that demonstrated broad and potent antitumor activities in preclinical studies [1]. This document summarizes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of **Henatinib** in human plasma and urine, developed to support a phase I dose escalation pharmacokinetic study in Chinese cancer patients [1].

## Experimental Protocol

The following is a detailed methodology for the determination of **Henatinib** in human plasma as described in the clinical trial [1].

### 1.1. Sample Preparation (Protein Precipitation)

- **Plasma Volume:** A human plasma sample is used.
- **Precipitation:** Proteins are precipitated by adding methanol.
- **Internal Standard:** Midazolam is added as the internal standard (IS) to control for variability in the analysis.
- **The workflow for sample preparation is straightforward:**



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## 1.2. LC-MS/MS Analysis

- **Chromatography:**
  - **Column:** XBridge C18 (50 mm × 2.1 mm, 2.5 μm).
  - **Mobile Phase:** A mixture of 5 mM ammonium formate (pH 9.5), acetonitrile, and methanol in a ratio of 60:30:10 (v/v/v).
- **Mass Spectrometry Detection:**
  - **Ion Mode:** Positive ion multiple reaction monitoring (MRM).
  - **Ion Transitions:**
    - **Henatinib:** m/z 469.1 → 382.2
    - **Internal Standard (Midazolam):** m/z 326.2 → 291.3
- **Analytical Runtime:** 3.5 minutes per sample, making the method suitable for high-throughput analysis [1].

## Key Analytical Performance Data

The method was rigorously validated for its intended use. The key quantitative performance parameters are summarized below.

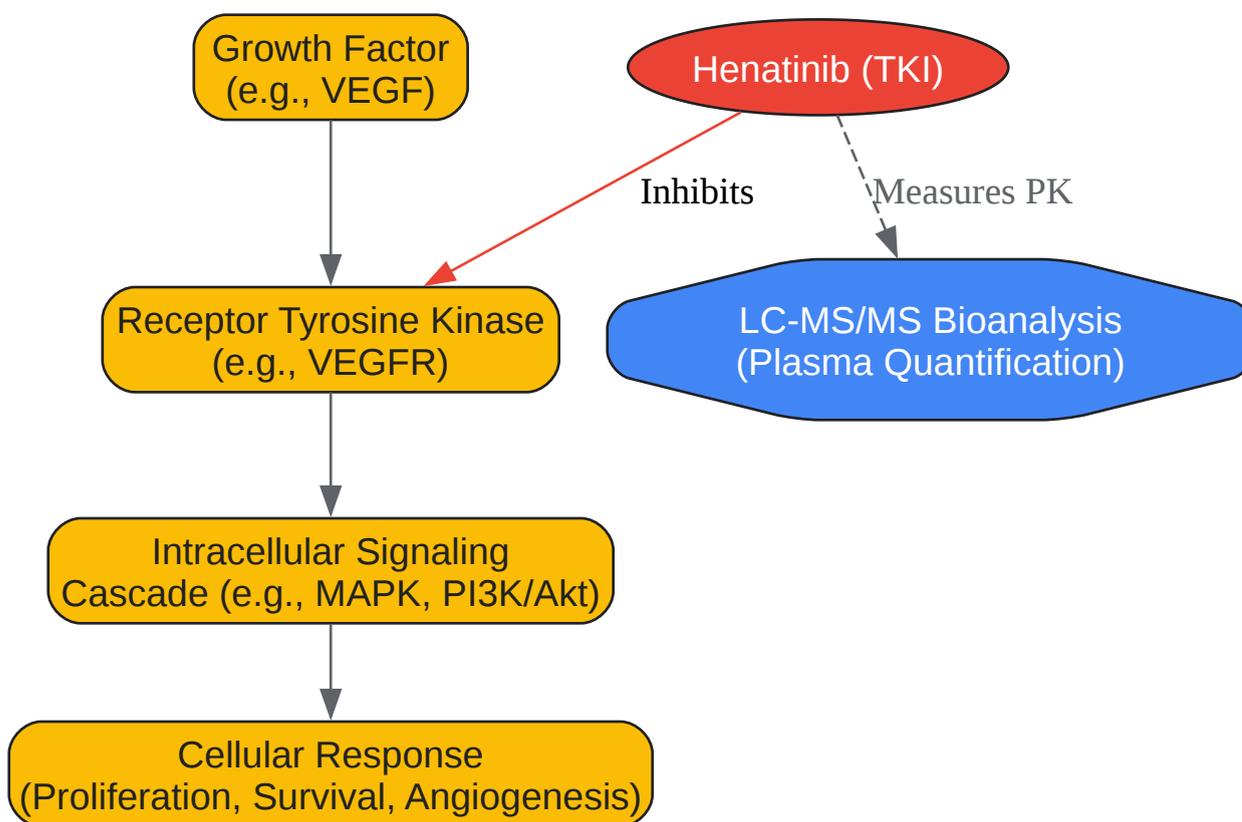
**Table 1: Method Validation and Performance Parameters**

Parameter	Specification for Plasma	Specification for Urine
Linear Range	0.100 - 400 ng/mL	1.00 - 2500 ng/mL
Lower Limit of Quantification (LLOQ)	0.100 ng/mL	1.00 ng/mL
Intra-Day Precision (RSD)	< 8.6%	< 9.2%
Inter-Day Precision (RSD)	< 9.2%	Information not specified in source
Accuracy (Relative Error)	Within $\pm 6.8\%$	Within $\pm 6.8\%$

RSD: Relative Standard Deviation [1].

## Signaling Pathway Context

As a multikinase inhibitor, **Henatinib**'s mechanism of action involves targeting key signaling pathways in cancer cells. While the specific kinase targets of **Henatinib** are not detailed in the analytical method paper, one publication refers to it as a potent inhibitor of **vascular endothelial growth factor receptors (VEGFR)**, a key driver of angiogenesis [2]. The diagram below illustrates a generalized signaling pathway inhibited by drugs like **Henatinib** and the point of action for LC-MS/MS bioanalysis.



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## Application in Clinical Pharmacokinetics

The validated LC-MS/MS method was successfully applied to a **phase I dose escalation pharmacokinetic study** in Chinese cancer patients, demonstrating its utility in a real-world clinical research setting [1]. This application is critical for:

- Determining the drug's exposure levels in the body.
- Establishing relationships between dose, concentration, and therapeutic effect.
- Guiding appropriate dosing recommendations for later-phase trials.

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## References

1. Determination of henatinib in human plasma and urine by liquid... [pubmed.ncbi.nlm.nih.gov]

2. Maleate | 1 Publications | 2 Citations | Top Authors Henatinib [scispace.com]

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